molecular formula C10H16ClNO B2668909 [1-(2-Methoxyphenyl)ethyl]methylamine hydrochloride CAS No. 1269036-30-7

[1-(2-Methoxyphenyl)ethyl]methylamine hydrochloride

Cat. No.: B2668909
CAS No.: 1269036-30-7
M. Wt: 201.69
InChI Key: TZRXKFUTELPFRI-UHFFFAOYSA-N
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Description

[1-(2-Methoxyphenyl)ethyl]methylamine hydrochloride: is a chemical compound that belongs to the class of secondary amines. It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an ethyl chain bearing a methylamine group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Methoxyphenyl)ethyl]methylamine hydrochloride typically involves the reaction of 2-methoxyphenylacetonitrile with methylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4) to facilitate the reduction of the nitrile group to an amine. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and efficient methods. One common approach is the catalytic hydrogenation of 2-methoxyphenylacetonitrile in the presence of a suitable catalyst, followed by the addition of methylamine and subsequent acidification to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(2-Methoxyphenyl)ethyl]methylamine hydrochloride can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2). These reactions may lead to the formation of corresponding aldehydes or ketones.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of secondary amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group or the amine group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as halides, amines, or alcohols

Major Products Formed:

    Oxidation: Aldehydes, ketones

    Reduction: Secondary amines, alcohols

    Substitution: Derivatives with different functional groups

Scientific Research Applications

Chemistry: In chemistry, [1-(2-Methoxyphenyl)ethyl]methylamine hydrochloride is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is often used as a precursor for the synthesis of biologically active molecules. It can be used to study the effects of structural modifications on biological activity.

Medicine: In the pharmaceutical industry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and intermediates. Its reactivity and versatility make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of [1-(2-Methoxyphenyl)ethyl]methylamine hydrochloride involves its interaction with specific molecular targets. The methoxy group and the amine group play crucial roles in binding to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

    [1-(2-Hydroxyphenyl)ethyl]methylamine hydrochloride: Similar structure but with a hydroxy group instead of a methoxy group.

    [1-(2-Chlorophenyl)ethyl]methylamine hydrochloride: Similar structure but with a chloro group instead of a methoxy group.

    [1-(2-Methylphenyl)ethyl]methylamine hydrochloride: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness: The presence of the methoxy group in [1-(2-Methoxyphenyl)ethyl]methylamine hydrochloride imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it distinct from its analogs with different substituents.

Properties

IUPAC Name

1-(2-methoxyphenyl)-N-methylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-8(11-2)9-6-4-5-7-10(9)12-3;/h4-8,11H,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRXKFUTELPFRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OC)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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